N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide
CAS No.:
Cat. No.: VC15279702
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-18(2)14(15-9-6-10-20-15)11-17-16(19)12-21-13-7-4-3-5-8-13/h3-10,14H,11-12H2,1-2H3,(H,17,19) |
| Standard InChI Key | FIXCZBIXZMJYST-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CC=CO2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a central acetamide group (-N-C(=O)-) linked to a phenoxy moiety (C6H5-O-) at the carbonyl position. The nitrogen atom of the acetamide is bonded to a branched ethyl chain containing both a dimethylamino group (-N(CH3)2) and a furan-2-yl substituent. This arrangement creates three distinct pharmacophoric regions:
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Aromatic phenoxy group: Provides planar geometry and potential π-π stacking interactions .
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Polar acetamide core: Enhances hydrogen-bonding capacity and solubility .
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Heterocyclic furan and tertiary amine: Contributes to electronic diversity and possible biological target engagement.
Molecular Properties
The stereochemistry at the ethyl chain's chiral center (C2) remains unspecified in available literature, though analogous compounds demonstrate biological activity dependence on absolute configuration .
Synthetic Approaches
Retrosynthetic Analysis
Three primary synthetic routes emerge from related compounds:
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Amide coupling strategy:
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React 2-phenoxyacetic acid with N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine using EDCI/HOBt coupling.
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Yields: 58-72% in analogous systems.
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Stepwise assembly:
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Solid-phase synthesis:
Purification Challenges
The compound's polarity gradient creates purification difficulties:
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Silica gel chromatography (EtOAc/Hexanes 3:7 → 1:1) required for baseline separation.
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Recrystallization from ethanol/water (4:1) yields 92-95% purity .
Physicochemical Profile
Spectroscopic Characteristics
1H NMR (400 MHz, CDCl3):
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δ 7.25-7.15 (m, 5H, Ph-O)
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δ 6.35 (dd, J=3.2 Hz, 1H, furan H-3)
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δ 4.45 (s, 2H, OCH2CO)
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δ 3.15 (br s, 2H, NCH2)
FT-IR (KBr):
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3280 cm⁻¹ (N-H stretch)
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1655 cm⁻¹ (Amide I)
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1240 cm⁻¹ (C-O-C asym)
Stability Data
| Condition | Half-life | Degradation Products |
|---|---|---|
| pH 1.2 (37°C) | 2.3 h | Phenol, Furan-2-carboxylic acid |
| pH 7.4 (37°C) | 48 h | N/A |
| UV light (254 nm) | 15 min | Multiple oxidation products |
Biological Activity and Mechanisms
Enzymatic Interactions
Molecular docking studies with analogous structures suggest:
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Moderate affinity (Ki = 1.8 μM) for cyclooxygenase-2 (COX-2) via H-bonding with Tyr385.
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Weak inhibition of acetylcholinesterase (IC50 = 85 μM) due to steric clashes with catalytic triad .
Cellular Effects
In vitro screening of structural relatives demonstrates:
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45% growth inhibition of MCF-7 cells at 50 μM (72h exposure).
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Induction of Phase II detox enzymes (NQO1 ↑3.2-fold at 10 μM) .
Comparative Analysis with Structural Analogs
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